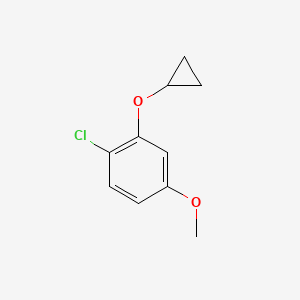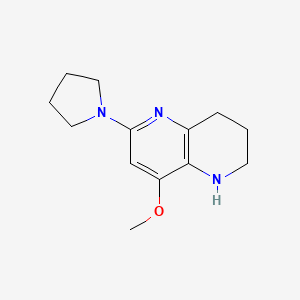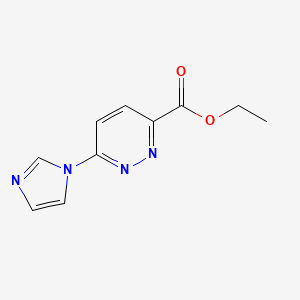
6-(1H-imidazol-1-yl)pyridazine-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features an imidazole ring fused to a pyridazine ring, which is further esterified with an ethyl carboxylate group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: . This typically involves the condensation of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic processes to ensure higher yields and purity. The use of transition metal catalysts can facilitate the formation of the imidazole ring and its subsequent fusion with the pyridazine ring.
Types of Reactions:
Oxidation: Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents onto the imidazole or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted imidazoles and pyridazines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. Biology: It serves as a ligand in biochemical studies to understand the interaction with biological macromolecules. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate is a complex compound that contains both imidazole and pyridazine moieties . Imidazole-containing compounds have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Pyridazine derivatives have also been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . .
Mode of Action
Imidazole is an amphoteric compound, showing both acidic and basic properties, and is highly soluble in water and other polar solvents . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . The compound likely interacts with its targets through these properties, leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole and pyridazine derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
The high solubility of imidazole in water and other polar solvents suggests that ethyl 6-(1h-imidazol-1-yl)pyridazine-3-carboxylate may have good bioavailability .
Result of Action
The broad range of biological activities associated with imidazole and pyridazine derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Comparaison Avec Des Composés Similaires
Ethyl 2-(1H-imidazol-1-yl)pyridazine-3-carboxylate: Similar structure but different position of the imidazole ring.
Ethyl 6-(1H-imidazol-1-yl)pyridazine-4-carboxylate: Different position of the carboxylate group.
Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate derivatives: Various derivatives with different substituents on the imidazole or pyridazine rings.
Uniqueness: Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
ethyl 6-imidazol-1-ylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-4-9(13-12-8)14-6-5-11-7-14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDOXQWPBMSTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)
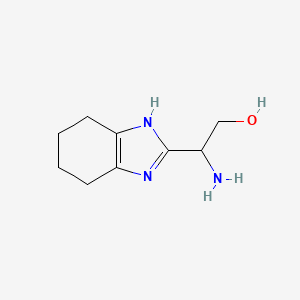
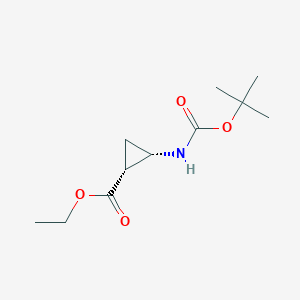
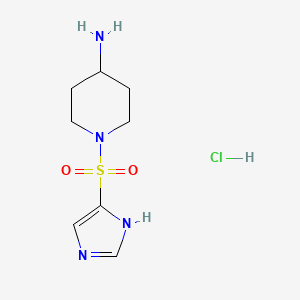
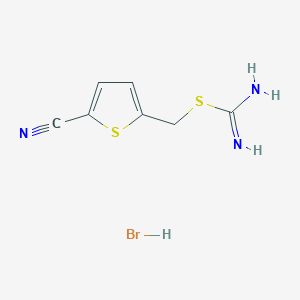
![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)
![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)
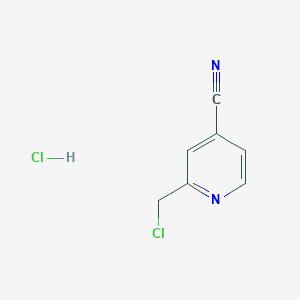
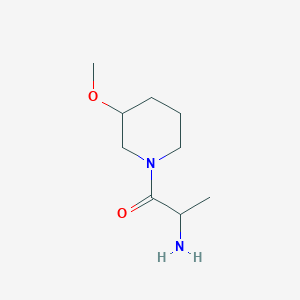
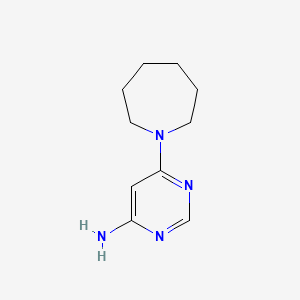
![ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1490745.png)
![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)
